molecular formula C16H25N3O6 B558304 Boc-His(Boc)-OH CAS No. 20866-46-0

Boc-His(Boc)-OH

Cat. No.: B558304
CAS No.: 20866-46-0
M. Wt: 355,38*78,11 g/mole
InChI Key: IXHPIPUIOSSAIS-NSHDSACASA-N
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Mechanism of Action

Target of Action

Boc-His(Boc)-OH is a derivative of the amino acid histidine, which is protected by the tert-butyloxycarbonyl (Boc) group . The primary targets of this compound are amino groups in organic synthesis, where it serves as a protecting group .

Mode of Action

The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This process forms a protective layer around the amino group, preventing it from reacting with other compounds during synthesis . The Boc group can be removed later with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .

Biochemical Pathways

The use of this compound in peptide synthesis can be advantageous in several cases, such as the synthesis of hydrophobic peptides and peptides containing ester and thioester moieties . The Boc group provides a protective layer that allows for the successful coupling of amino acid derivatives during peptide synthesis .

Pharmacokinetics

The pharmacokinetics of this compound are largely determined by the conditions under which it is used in synthesis. For instance, the rate at which the Boc group is added or removed can be influenced by factors such as temperature and the presence of a base . .

Result of Action

The primary result of using this compound in synthesis is the protection of amino groups, allowing for more complex reactions to take place without unwanted side reactions . After the Boc group is removed, the amino group is free to participate in subsequent reactions .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the process of adding the Boc group to amines requires aqueous conditions . Additionally, the removal of the Boc group can be accomplished with strong acids and may require specific solvents . Therefore, the efficacy and stability of this compound are highly dependent on the specific conditions under which it is used.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-His(Boc)-OH typically involves the protection of the amino and imidazole groups of histidine with tert-butoxycarbonyl (Boc) groups. This can be achieved through the reaction of histidine with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as sodium bicarbonate . The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the protection steps .

Chemical Reactions Analysis

Types of Reactions

Boc-His(Boc)-OH undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Deprotection: Histidine with free amino and imidazole groups.

    Coupling: Peptides containing histidine residues.

Scientific Research Applications

Boc-His(Boc)-OH is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

Comparison with Similar Compounds

Boc-His(Boc)-OH can be compared with other protected amino acids, such as:

Uniqueness

This compound is unique due to its dual protection of both the amino and imidazole groups, making it particularly useful in the synthesis of complex peptides and proteins where selective deprotection is required .

Properties

IUPAC Name

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]imidazol-4-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O6/c1-15(2,3)24-13(22)18-11(12(20)21)7-10-8-19(9-17-10)14(23)25-16(4,5)6/h8-9,11H,7H2,1-6H3,(H,18,22)(H,20,21)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXHPIPUIOSSAIS-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CN(C=N1)C(=O)OC(C)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CN(C=N1)C(=O)OC(C)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80427478
Record name Boc-His(Boc)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80427478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20866-46-0
Record name Boc-His(Boc)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80427478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-alpha-t-Butyloxycarbonyl-N-im-t-butyloxycarbonyl-L-histidine benzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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